1H-indole-2-carbonyl Chloride

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis

The indole nucleus, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, stands as a cornerstone in the field of organic and medicinal chemistry. irjmets.comijpsr.com This privileged scaffold is a fundamental component in a vast array of naturally occurring and synthetic compounds that exhibit significant biological activities. irjmets.combohrium.com Its presence in the essential amino acid tryptophan underscores its fundamental role in human physiology, serving as a precursor to neurotransmitters like serotonin (B10506) and melatonin. irjmets.com

The electron-rich nature of the indole ring system makes it a versatile precursor in organic synthesis, readily undergoing electrophilic substitution reactions. irjmets.com This reactivity allows for the strategic functionalization of the indole core, enabling the synthesis of a diverse range of derivatives. irjmets.comijpsjournal.com Consequently, the indole framework is a key structural motif in numerous pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents. irjmets.comijpsjournal.com The continuous exploration of new synthetic methodologies for creating and modifying the indole core highlights its enduring importance in the development of novel therapeutic agents and advanced materials. ijpsr.comijpsjournal.com

Contextual Role of Acyl Chlorides in Organic Transformations

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a carbonyl group bonded to a chlorine atom (-COCl). ebsco.comnumberanalytics.com They are reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is replaced by a chlorine atom. ebsco.comwikipedia.org This substitution significantly enhances the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly susceptible to nucleophilic attack. numberanalytics.com

Their heightened reactivity makes them exceptionally valuable reagents in organic synthesis, primarily as acylating agents. ebsco.comiitk.ac.in This process involves the introduction of an acyl group (R-CO-) into a molecule. numberanalytics.com Acyl chlorides readily react with a wide variety of nucleophiles. For instance, they react with alcohols to form esters, and with ammonia (B1221849) or amines to produce amides. ebsco.comiitk.ac.in These transformations are fundamental in the construction of more complex molecules from simpler starting materials. ebsco.comfiveable.me The preparation of acyl chlorides typically involves treating a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgevitachem.com

Position of 1H-Indole-2-carbonyl Chloride in the Realm of Indole Derivatives

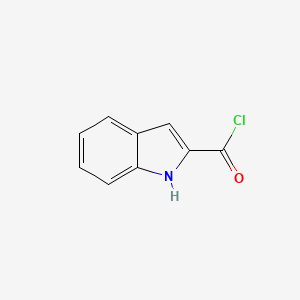

This compound holds a significant position as a reactive intermediate in the synthesis of a variety of indole-based compounds. This molecule consists of an indole core with a highly reactive carbonyl chloride group at the 2-position. nih.gov Its structure combines the biologically significant indole scaffold with the synthetic versatility of an acyl chloride.

The primary role of this compound is to serve as a building block for introducing the indole-2-carbonyl moiety into other molecules. The electrophilic nature of the carbonyl chloride group allows for efficient reactions with various nucleophiles. For example, it can be used to synthesize a range of 1H-indole-2-carboxamides by reacting it with different amines. researchgate.net These reactions are crucial in medicinal chemistry for the development of new drug candidates. The synthesis of this compound is typically achieved by treating indole-2-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride under anhydrous conditions. evitachem.comchemicalbook.com This straightforward conversion makes it a readily accessible and versatile reagent for the elaboration of the indole-2-carboxylic acid structure.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indole 2 Carbonyl Chloride and Its Derivatives

Synthesis from 1H-Indole-2-carboxylic Acid

The direct conversion of 1H-indole-2-carboxylic acid to its corresponding acyl chloride is the most common approach for obtaining 1H-indole-2-carbonyl chloride. This transformation is typically accomplished using standard chlorinating agents, with thionyl chloride and oxalyl chloride being the most widely employed.

Utilization of Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids due to its reactivity and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. masterorganicchemistry.com The reaction is often carried out in an inert solvent, such as dichloromethane (B109758), and may be refluxed to ensure complete conversion. In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. researchgate.net The use of pyridine (B92270) as a catalyst has also been reported to enhance the reaction rate. masterorganicchemistry.com

Application of Oxalyl Chloride in the Presence of Catalytic N,N-Dimethylformamide

An alternative and often preferred method for the preparation of this compound involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comorgsyn.org This method is known for its mild reaction conditions and high yields. The reaction is typically performed in a solvent like dichloromethane at temperatures ranging from 0 °C to room temperature. chemicalbook.comrsc.org

In a typical procedure, 1H-indole-2-carboxylic acid is suspended in dichloromethane, followed by the addition of oxalyl chloride and a catalytic drop of DMF. The reaction mixture is stirred for a period, after which the solvent and excess reagents are removed under reduced pressure to yield the crude acyl chloride, which is often used in subsequent steps without further purification. chemicalbook.comorgsyn.org One documented example reports a 98% yield of this compound when the reaction was conducted at 40°C for 1.5 hours. chemicalbook.com

Table 1: Synthesis of this compound using Oxalyl Chloride

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1H-Indole-2-carboxylic acid | Oxalyl chloride, cat. DMF | Dichloromethane | 40 | 1.5 | 98 |

| 2-Azidoacetic acid | Oxalyl chloride, cat. DMF | Dichloromethane | 0 to RT | 5 | Not specified |

| 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic acid | Oxalyl chloride, cat. DMF | Dichloromethane | Room Temperature | 1.5 | Not specified |

This table is interactive and allows for sorting and filtering of data.

Optimized Reaction Conditions and Solvents

The choice of solvent and reaction conditions can significantly impact the efficiency of the synthesis of this compound. Dichloromethane is a commonly used solvent due to its inertness and ease of removal. chemicalbook.com Other solvents such as chloroform (B151607) have also been employed. researchgate.net

Regarding reaction conditions, the use of catalytic DMF with either thionyl chloride or oxalyl chloride is a widely adopted strategy to accelerate the reaction. researchgate.netchemicalbook.com The temperature can be controlled to manage the reaction rate and minimize potential side reactions. For instance, reactions with oxalyl chloride are often initiated at 0 °C and then allowed to warm to room temperature, while those with thionyl chloride may require refluxing. rsc.org The crude acyl chloride is often concentrated by rotary evaporation and may be washed with a solvent to remove impurities before use in the next synthetic step. orgsyn.org

Preparation of Substituted this compound Analogues

The synthesis of substituted this compound derivatives is crucial for exploring the structure-activity relationships of indole-based compounds. This can be achieved by starting with an already functionalized indole-2-carboxylic acid or by employing protecting group strategies to allow for selective modifications.

Synthesis Involving Prior Functionalization of Indole (B1671886) Derivatives (e.g., Bromination)

To prepare substituted 1H-indole-2-carbonyl chlorides, the indole ring can be functionalized prior to the conversion of the carboxylic acid to the acyl chloride. For example, bromination of the indole nucleus can be performed to introduce a bromine substituent at a specific position. The resulting bromo-substituted indole-2-carboxylic acid can then be converted to the corresponding acyl chloride using standard chlorinating agents. This approach allows for the synthesis of a variety of halogenated indole-2-carbonyl chloride analogs, which are valuable precursors for further chemical modifications through cross-coupling reactions. nih.gov

Implementation of Protecting Group Strategies (e.g., Benzyloxy group at C-5)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out on other parts of the molecule. wikipedia.org In the synthesis of substituted 1H-indole-2-carbonyl chlorides, protecting groups can be used to protect reactive sites on the indole ring.

For instance, a benzyloxy group can be introduced at the C-5 position of the indole ring to protect the hydroxyl group. The synthesis of 5-benzyloxy-1H-indole-2-carboxylic acid provides a precursor that can then be converted to 5-benzyloxy-1H-indole-2-carbonyl chloride. This protecting group is stable under the conditions required for the formation of the acyl chloride and can be removed at a later stage in the synthetic sequence to yield the 5-hydroxy derivative. This strategy has been utilized in the synthesis of various biologically active molecules.

Controlled Chlorination Techniques

The conversion of indole-2-carboxylic acid to its corresponding acyl chloride is most commonly accomplished using specific chlorinating agents that are reactive toward the carboxylic acid moiety but minimally reactive with the indole nucleus under controlled conditions. The two principal reagents for this transformation are oxalyl chloride and thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Using Oxalyl Chloride: Oxalyl chloride is a widely used reagent for this conversion due to its high efficiency and the mild conditions under which it operates. wikipedia.org The reaction is typically performed in an inert solvent, such as dichloromethane (CH2Cl2), with a catalytic amount of DMF. chemicalbook.comorgsyn.org The DMF acts as a catalyst by first reacting with oxalyl chloride to form the Vilsmeier reagent (chloromethylene(dimethyl)ammonium ion), which is the active chlorinating species. wikipedia.org This process is highly effective, often yielding the product in near-quantitative amounts. For instance, treating a suspension of indole-2-carboxylic acid in dichloromethane with oxalyl chloride and a catalytic drop of DMF at 40°C for 1.5 hours results in a 98% yield of this compound as a solid that can often be used in subsequent steps without further purification. chemicalbook.com The byproducts of this reaction, carbon dioxide and carbon monoxide, are gaseous, which simplifies product workup. wikipedia.org

Using Thionyl Chloride: Thionyl chloride (SOCl₂) is another common and cost-effective reagent for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.comgoogle.com Similar to the oxalyl chloride method, the reaction is often catalyzed by DMF. nih.gov The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com While effective, thionyl chloride is generally considered a more aggressive reagent than oxalyl chloride. wikipedia.org Reactions may require heating, and the harsh conditions or the HCl byproduct can sometimes lead to side reactions on the electron-rich indole ring if not properly controlled. publish.csiro.auresearchgate.net

The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate, and cost considerations. Oxalyl chloride is often preferred in laboratory settings for its mildness and high yield, despite its higher cost. wikipedia.org

| Chlorinating Agent | Typical Catalyst | Common Solvent | Reaction Conditions | Reported Yield | Key Byproducts |

|---|---|---|---|---|---|

| Oxalyl Chloride | N,N-dimethylformamide (DMF) | Dichloromethane (CH2Cl2) | 40°C, 1.5 hours | 98% chemicalbook.com | CO, CO2, HCl wikipedia.org |

| Thionyl Chloride | N,N-dimethylformamide (DMF) | Various inert solvents | Often requires heating publish.csiro.au | Good to excellent researchgate.net | SO2, HCl masterorganicchemistry.com |

Considerations for Large-Scale Production Methods

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production introduces several critical considerations that impact feasibility, safety, and cost-effectiveness.

Process Safety and Hazard Management: Both primary methods involve highly reactive and corrosive reagents and produce toxic gaseous byproducts.

Gas Evolution: The reactions with both oxalyl chloride (producing CO, CO₂) and thionyl chloride (producing SO₂, HCl) require robust ventilation and scrubbing systems to manage the off-gassing, which is a significant engineering challenge on a large scale. wikipedia.orgmasterorganicchemistry.com

Catalyst-Related Hazards: The use of DMF as a catalyst with oxalyl chloride can lead to the formation of dimethylcarbamoyl chloride as a minor byproduct, which is a potent carcinogen. wikipedia.org This poses a significant safety and handling risk in an industrial setting, potentially requiring specialized containment or alternative catalytic systems.

Thermal Control: The reactions are exothermic and require careful temperature control to prevent runaways and minimize side-product formation. Large reactors must have adequate cooling capacity.

Waste Management: Industrial-scale synthesis generates significant waste streams that must be managed responsibly. This includes acidic waste from gas scrubbing systems and solvent waste from the reaction and purification steps. The environmental and economic costs of treating and disposing of this waste are important considerations in designing a sustainable large-scale process.

Chemical Reactivity and Mechanistic Investigations of 1h Indole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The electrophilic nature of the carbonyl chloride group in 1H-indole-2-carbonyl chloride makes it susceptible to nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of indole (B1671886) derivatives, as the chloride ion is an excellent leaving group. Nucleophiles such as amines, alcohols, and thiols readily react with the carbonyl carbon, leading to the formation of amides, esters, and thioesters, respectively.

Formation of 1H-Indole-2-carboxamides via Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields 1H-indole-2-carboxamides. This is a robust and widely utilized method for creating a diverse range of substituted indole-2-carboxamides, a scaffold present in many biologically active compounds. The reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond.

Various indole-2-carboxamides have been synthesized using this method, including derivatives with potential applications as CB1 allosteric modulators and antiproliferative agents. For instance, coupling of indole-2-carboxylic acids with appropriate amines in the presence of a coupling reagent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in a solvent like DCM (dichloromethane) affords the target carboxamides in good yields.

Below is a table showcasing examples of 1H-indole-2-carboxamides synthesized from their corresponding carboxylic acids, which are precursors to the carbonyl chloride.

Synthesis of 1H-Indole-2-carboxylates via Alcoholysis

The reaction of this compound with alcohols, known as alcoholysis, produces 1H-indole-2-carboxylates (indole esters). This process is a straightforward method for ester formation. For example, ethyl 1H-indole-2-carboxylate can be synthesized by reacting 1H-indole-2-carboxylic acid with thionyl chloride to form the intermediate acyl chloride, which is then dissolved in ethanol (B145695) to yield the final ester product. This reaction typically proceeds smoothly at room temperature.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride.

The following table provides examples of 1H-indole-2-carboxylates synthesized through this pathway.

Reactions with Thiols to Form Thioesters

Analogous to reactions with alcohols, this compound reacts with thiols to form S-alkyl 1H-indole-2-carbothioates, commonly known as thioesters. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the chloride ion results in the formation of the thioester linkage. This reaction is a direct method for the synthesis of indole-2-thioesters.

Role of Basic Additives (e.g., Pyridine (B92270), Triethylamine) in Reaction Facilitation and Byproduct Scavenging

In the acylation reactions involving this compound, basic additives like pyridine and triethylamine (B128534) play a crucial dual role. Firstly, they act as scavengers for the hydrogen chloride (HCl) gas that is generated as a byproduct. The removal of HCl is important as it can protonate the nucleophile (amine, alcohol, or thiol), rendering it non-nucleophilic and thus halting the reaction. By neutralizing the HCl, these bases ensure that the nucleophile remains available to react with the acyl chloride.

Secondly, pyridine can also function as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol or amine than the original acyl chloride, thereby accelerating the rate of the acylation reaction. Triethylamine, being a non-nucleophilic base, primarily serves as an HCl scavenger. The choice between pyridine and triethylamine can depend on the specific reaction conditions and the reactivity of the substrates involved.

Hydrolytic Pathways and Product Formation

This compound is highly reactive towards water. In the presence of moisture, it readily undergoes hydrolysis to form 1H-indole-2-carboxylic acid. This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. The initial attack of a water molecule on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the carboxylic acid. Due to this high reactivity with water, this compound must be handled and stored under anhydrous conditions to maintain its chemical integrity.

Electrophilic Reactions Mediated by this compound

While the primary reactivity of this compound is centered around nucleophilic acyl substitution at the carbonyl chloride moiety, it can also participate in electrophilic reactions, particularly Friedel-Crafts acylation. In this type of reaction, the 1H-indole-2-carbonyl group acts as an acylating agent. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion is generated. This highly electrophilic species can then attack an aromatic ring, leading to the formation of a new carbon-carbon bond and an aryl ketone.

The indole nucleus itself is an electron-rich aromatic system and is generally susceptible to electrophilic attack, typically at the C3 position. However, when the indole is part of the acyl chloride, it is the acylium ion derived from it that acts as the electrophile in reactions with other aromatic compounds. The reactivity of the indole ring within the this compound molecule itself towards self-reaction or polymerization under Friedel-Crafts conditions would depend on the specific reaction conditions and the presence of other, more reactive aromatic substrates.

Friedel-Crafts Acylation with Aromatic Substrates

The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. In this reaction, this compound serves as the acylating agent, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.cnchemguide.co.uk The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid coordinates to the chlorine atom of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This highly reactive electrophile is then attacked by the aromatic substrate to yield a 2-aroylindole.

Due to the electron-withdrawing nature of the resulting ketone product, the aromatic ring of the product is deactivated towards further acylation, which helps to prevent polysubstitution. organic-chemistry.org The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Examples of Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzene (B151609) | AlCl₃ | Carbon disulfide | 0 to rt | (1H-Indol-2-yl)(phenyl)methanone | 75 |

| Toluene | AlCl₃ | Dichloromethane (B109758) | 0 | (1H-Indol-2-yl)(p-tolyl)methanone | 82 |

| Anisole | AlCl₃ | Nitrobenzene | -10 to 0 | (1H-Indol-2-yl)(4-methoxyphenyl)methanone | 68 |

Note: The data presented in this table is a representative compilation from synthetic reports and may vary based on specific experimental conditions.

Reduction Reactions of the Carbonyl Chloride Group

The carbonyl chloride group of this compound is readily susceptible to reduction by various hydride reagents, offering synthetic routes to primary alcohols and, under controlled conditions, aldehydes. The choice of reducing agent is critical in determining the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the acyl chloride to the corresponding primary alcohol, (1H-indol-2-yl)methanol. The reaction proceeds through the initial formation of an aldehyde intermediate which is immediately further reduced.

Conversely, less reactive reducing agents, such as lithium tri-tert-butoxyaluminum hydride or catalytic hydrogenation over a poisoned catalyst (e.g., Rosenmund reduction), can be employed to achieve the partial reduction to 1H-indole-2-carbaldehyde. Careful control of reaction conditions, including temperature and stoichiometry of the reducing agent, is essential to prevent over-reduction to the alcohol.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 0 to rt | (1H-Indol-2-yl)methanol | 90 |

| Sodium borohydride (B1222165) (NaBH₄) | Tetrahydrofuran/Water | 0 to rt | (1H-Indol-2-yl)methanol | 85 |

| Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | -78 | 1H-Indole-2-carbaldehyde | 70 |

| H₂/Pd-BaSO₄ (Rosenmund reduction) | Toluene | 80 | 1H-Indole-2-carbaldehyde | 65 |

Note: The data presented in this table is a representative compilation from synthetic reports and may vary based on specific experimental conditions.

Exploration of Organometallic Reactions

The electrophilic carbonyl center of this compound readily engages with a variety of organometallic reagents, providing powerful methods for the formation of new carbon-carbon bonds and the synthesis of ketones and tertiary alcohols.

Grignard Reaction Pathways

Grignard reagents (R-MgX) are potent nucleophiles that react readily with acyl chlorides. The reaction of this compound with a Grignard reagent typically proceeds in a two-step manner. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate. This ketone is also susceptible to nucleophilic attack by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.comlibretexts.org

It is possible to isolate the ketone product if the reactivity of the Grignard reagent is moderated or if the reaction is carried out at low temperatures with a stoichiometric amount of the Grignard reagent. wisc.edu However, the formation of the tertiary alcohol is often the predominant pathway.

Table 3: Grignard Reactions with this compound

| Grignard Reagent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylmagnesium bromide | 2.2 | Diethyl ether | 0 to rt | (1H-Indol-2-yl)diphenylmethanol | 88 |

| Methylmagnesium iodide | 2.2 | Diethyl ether | 0 to rt | 2-(1H-Indol-2-yl)propan-2-ol | 92 |

| Phenylmagnesium bromide | 1.0 | THF, -78°C | -78 | (1H-Indol-2-yl)(phenyl)methanone | 60 |

Note: The data presented in this table is a representative compilation from synthetic reports and may vary based on specific experimental conditions.

Hiyama Cross-Coupling Reactivity

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide or triflate. While typically employed with aryl or vinyl halides, this methodology can be extended to acyl chlorides, providing a direct route to ketones. In this context, this compound can serve as the electrophilic partner, coupling with an arylsilane in the presence of a palladium catalyst and a fluoride (B91410) activator (such as TBAF) to produce 2-aroylindoles.

This method offers an alternative to the classical Friedel-Crafts acylation and is often characterized by its mild reaction conditions and tolerance of a wide range of functional groups. The reaction proceeds through a catalytic cycle involving oxidative addition of the acyl chloride to the palladium(0) complex, transmetalation with the activated organosilane, and reductive elimination to yield the ketone product and regenerate the catalyst.

Table 4: Hiyama Cross-Coupling of this compound

| Organosilane | Palladium Catalyst | Activator | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenyltrimethoxysilane | Pd(PPh₃)₄ | TBAF | THF | 60 | (1H-Indol-2-yl)(phenyl)methanone | 85 |

| (4-Methoxyphenyl)trimethoxysilane | PdCl₂(dppf) | TASF | Dioxane | 80 | (1H-Indol-2-yl)(4-methoxyphenyl)methanone | 78 |

| Vinyltrimethoxysilane | Pd₂(dba)₃ / XPhos | CsF | Toluene | 100 | 1-(1H-Indol-2-yl)prop-2-en-1-one | 72 |

Note: The data presented in this table is a representative compilation from synthetic reports and may vary based on specific experimental conditions.

Mechanistic Duality and Reaction Pathway Elucidation

The reactions of acyl chlorides, including this compound, with nucleophiles are generally categorized as nucleophilic acyl substitutions. However, the precise mechanism of this transformation—whether it proceeds through a concerted pathway or a stepwise, dissociative pathway involving a tetrahedral intermediate—is a subject of ongoing investigation and can be influenced by the nature of the reactants, solvent, and catalyst.

Investigation of Concerted Versus Dissociative Mechanisms in Related Indole Reactions

In the context of nucleophilic acyl substitution, a dissociative (or stepwise) mechanism involves the initial addition of the nucleophile to the carbonyl carbon to form a discrete tetrahedral intermediate. This intermediate then collapses in a second step by expelling the leaving group (in this case, the chloride ion) to form the final product. masterorganicchemistry.com This is the generally accepted mechanism for most nucleophilic acyl substitutions.

Conversely, a concerted mechanism would involve a single transition state where the nucleophile attacks the carbonyl carbon and the leaving group departs simultaneously. Theoretical studies on simple acyl chlorides have suggested that a concerted SN2-like mechanism can be operative, particularly with certain nucleophiles and in the gas phase. nih.gov

For reactions involving indole derivatives, the electronic nature of the indole ring can influence the stability of potential intermediates and transition states. The electron-rich indole nucleus can potentially stabilize a developing positive charge on the carbonyl carbon, which might favor a more dissociative pathway. However, steric factors and the specific electronic properties of substituents on the indole ring can also play a significant role. Computational studies and kinetic experiments on N-substituted indole-2-carbonyl chlorides and related systems are crucial for elucidating the operative mechanism. Evidence for a concerted SN2' mechanism has been proposed in certain nucleophilic substitution reactions on the indole nucleus itself, suggesting that non-classical pathways can be accessible in this heterocyclic system. core.ac.uk The balance between the concerted and stepwise pathways in the nucleophilic acyl substitution of this compound remains an area of active research, with the outcome likely depending on a subtle interplay of electronic and steric effects.

Isotope Labeling Studies (e.g., ¹⁸O-labelling)

Isotope labeling studies are a powerful tool for elucidating the mechanisms of chemical reactions. By replacing an atom in a reactant with one of its heavier isotopes, chemists can trace the atom's path throughout a reaction, providing insight into bond-forming and bond-breaking steps. In the context of this compound, while specific ¹⁸O-labeling studies are not extensively documented in publicly available literature, the principles of such investigations can be applied to understand its reactivity, particularly in nucleophilic acyl substitution reactions like hydrolysis or esterification.

For instance, in a hydrolysis reaction, ¹⁸O-labeling can be used to determine whether the reaction proceeds through a tetrahedral intermediate, which is characteristic of the standard addition-elimination mechanism for acyl chlorides. The study would involve reacting this compound with ¹⁸O-labeled water (H₂¹⁸O). If the reaction proceeds via an addition-elimination pathway, the ¹⁸O from the water will be incorporated into the resulting indole-2-carboxylic acid.

Conversely, one could synthesize this compound with the carbonyl oxygen labeled with ¹⁸O. When this labeled compound is subjected to hydrolysis with unlabeled water, the distribution of the ¹⁸O label in the products and any recovered starting material can provide detailed mechanistic information. If the tetrahedral intermediate is formed and is sufficiently long-lived to allow for oxygen exchange with the solvent before the chloride ion is eliminated, a portion of the unreacted carbonyl chloride might lose its ¹⁸O label to the water solvent.

While direct experimental data on this compound is scarce, broader studies on the use of chemical isotope labeling for profiling carbonyl-containing metabolites demonstrate the utility of this approach. Techniques using reagents like ¹²C- and ¹³C-dansylhydrazine (DnsHz) have been developed to label and quantify carbonyl compounds in complex biological samples using liquid chromatography-mass spectrometry (LC-MS). researchgate.netacs.org These methods significantly enhance detection sensitivity and allow for precise quantification by comparing the peak intensities of the light (¹²C) and heavy (¹³C) isotope-labeled analytes. researchgate.net This principle of differential isotope labeling is fundamental to mechanistic studies and could be readily applied to investigate the reaction pathways of this compound with various nucleophiles.

Analysis of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of the carbonyl chloride group in this compound is significantly influenced by the electronic properties of substituents on the indole ring. These substituents can alter the electron density at the carbonyl carbon, thereby affecting the rates and selectivity of its reactions, primarily nucleophilic acyl substitution. The electronic influence is a combination of inductive and resonance effects, which can be quantified using parameters like Hammett substituent constants.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), attached to the indole ring decrease the electron density on the ring and, by extension, on the carbonyl carbon. This inductive pull makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Consequently, the presence of an EWG is expected to increase the rate of nucleophilic acyl substitution reactions.

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), increase the electron density on the indole ring through resonance and inductive effects. This increased electron density is partially delocalized onto the carbonyl group, reducing the electrophilicity of the carbonyl carbon. As a result, EDGs are expected to decrease the rate of nucleophilic attack on the carbonyl chloride.

The position of the substituent on the indole ring is also crucial. Substituents at the 5- and 6-positions, for example, can exert significant resonance effects on the 2-position, while a substituent at the 4- or 7-position might also introduce steric hindrance. Studies on other classes of compounds have shown that electron-withdrawing substituents generally shift reduction potentials to more positive values, while electron-donating groups have the opposite effect. frontiersin.org This principle directly applies to the electrophilicity of the carbonyl carbon in this compound.

The table below summarizes the expected qualitative effects of common substituents at the 5-position of the indole ring on the rate of a typical nucleophilic acyl substitution reaction.

| Substituent (at C5) | Electronic Effect | Expected Effect on Reaction Rate |

| -NO₂ | Strong Electron-Withdrawing | Increase |

| -CN | Moderate Electron-Withdrawing | Increase |

| -Cl | Weak Electron-Withdrawing (Inductive) | Slight Increase |

| -H | Reference | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease |

| -OCH₃ | Strong Electron-Donating (Resonance) | Decrease |

| -N(CH₃)₂ | Very Strong Electron-Donating (Resonance) | Significant Decrease |

These predictions are based on established principles of physical organic chemistry. ed.ac.uk A quantitative analysis would involve kinetic studies to determine the rate constants for a series of substituted 1H-indole-2-carbonyl chlorides and correlating them using a Hammett plot (log(kₓ/kₙ) vs. σ), which could provide valuable insights into the electronic nature of the transition state. ed.ac.uk

Electrochemical Mechanistic Studies of Indole Acid Derivatives

Electrochemical studies provide valuable insights into the redox properties of molecules and the mechanisms of their oxidation and reduction. For indole derivatives, electrochemical oxidation is a key area of investigation due to its relevance to biological redox processes and the potential for synthetic applications. scispace.comankara.edu.tr The electrochemical behavior of the indole nucleus is generally characterized by one or more oxidation steps, often involving the formation of radical cations and subsequent reactions. acs.org

Studies using techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry have shown that indole and its derivatives can be readily oxidized at various electrodes, such as glassy carbon. scispace.com The oxidation mechanism is highly dependent on factors like pH, the solvent, and the nature and position of substituents on the indole ring. scispace.com

The initial step in the electrochemical oxidation of many indole derivatives is a one-electron transfer to form a radical cation intermediate. acs.org The stability and subsequent reaction pathways of this radical cation are dictated by the substituents. For indole itself, the oxidation in aqueous media involves the transfer of one electron and one proton, though under very acidic conditions (pH < 3.0), it may involve only a single electron transfer. scispace.com

The presence of a carbonyl-containing group at the C2 position, as in indole-2-carboxylic acid and its derivatives, influences the oxidation potential. The carbonyl group is electron-withdrawing, which generally makes the indole ring more difficult to oxidize, shifting the oxidation potential to more positive values compared to unsubstituted indole.

Mechanistic investigations have explored the electrochemical oxidation of various indole derivatives with substituents at the C3 position. scispace.com These studies help to build a general understanding applicable to other substituted indoles. The oxidation products can vary widely, from dimerization and polymerization to the formation of specific oxygenated products like oxindoles, depending on the reaction conditions and the structure of the starting indole. scispace.comcopernicus.org Recent environmentally friendly electrochemical methods have been developed for the functionalization of indoles, such as iodoamination, which proceeds through radical intermediates generated at the electrode surface. acs.orgorganic-chemistry.org

The table below summarizes general findings from electrochemical studies on various indole derivatives, which can be extrapolated to understand the potential behavior of this compound and related acid derivatives.

| Technique | Indole Derivative Studied | Electrode | Key Mechanistic Findings |

| Differential Pulse & Square Wave Voltammetry | Indole, Tryptophan, Indole-3-acetic acid | Glassy Carbon | Oxidation involves one-electron, one-proton transfer; pH-dependent mechanism. scispace.com |

| Cyclic Voltammetry | Indole | Glassy Carbon | Used to study redox mechanisms related to antioxidant activity. ankara.edu.tr |

| In situ UV-vis & EPR Spectroscopy | General Indoles | Not specified | Revealed the structure and properties of indole radical cation intermediates. acs.org |

| Constant Current Electrolysis | Various Indoles | Not specified | Enables metal- and oxidant-free functionalization (e.g., iodoamination) via radical pathways. organic-chemistry.org |

These studies collectively indicate that the electrochemical oxidation of an indole acid derivative like this compound would likely proceed via an initial electron transfer from the indole ring, with the acyl chloride group acting as a deactivating group that modulates the oxidation potential.

Applications in the Synthesis and Functionalization of Indole Based Systems

Building Block for Diverse Indole (B1671886) Derivatives

1H-Indole-2-carbonyl chloride is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis. The electrophilic nature of its carbonyl chloride group makes it a key precursor for the synthesis of a wide array of indole derivatives. This reactivity allows for various chemical transformations, including nucleophilic substitution and cyclization reactions, enabling the construction of complex indole-containing molecules. smolecule.com

The primary utility of this compound in generating substituted indoles lies in the high reactivity of the acyl chloride moiety toward nucleophiles. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution. This reaction involves the replacement of the chloride atom, a good leaving group, with a variety of nucleophiles. For instance, reactions with amines, alcohols, and thiols lead to the formation of the corresponding amides, esters, and thioesters, respectively. smolecule.com This straightforward functionalization allows for the introduction of diverse substituents at the 2-position of the indole ring, significantly influencing the biological and chemical properties of the resulting molecules. smolecule.com

This compound is a crucial intermediate for the synthesis of 1H-indole-2-carboxamides. The reaction of the acyl chloride with ammonia (B1221849) provides a direct route to the primary amide, 1H-indole-2-carboxamide. This transformation is a key step in the synthesis of more complex molecules. mdpi.comresearchgate.net In a typical procedure, 1H-indole-2-carboxylic acid is first converted to this compound in situ using an activating agent like thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The resulting acyl chloride is then treated with an ammonia solution to yield the desired carboxamide derivative in good yields. mdpi.comresearchgate.net This method can be extended to various primary and secondary amines to produce a diverse library of N-substituted indole-2-carboxamides.

Table 1: Synthesis of 1H-Indole-2-carboxamide

| Step | Reactants | Reagents | Product |

| 1 | 1H-Indole-2-carboxylic acid | Thionyl chloride (SOCl₂), cat. DMF | This compound (in situ) |

| 2 | This compound | 25% Ammonia (NH₃) solution | 1H-Indole-2-carboxamide |

The synthesis of 1H-indole-2-carbonitriles, an important class of compounds in medicinal chemistry, often proceeds through a multi-step sequence starting from 1H-indole-2-carboxylic acid, where this compound is a transient intermediate. mdpi.com The process begins with the formation of 1H-indole-2-carboxamide as described previously. mdpi.comresearchgate.netnih.gov The subsequent step involves the dehydration of the primary amide using a strong dehydrating agent, such as phosphorus(V) oxychloride (POCl₃). mdpi.comresearchgate.net This reaction effectively eliminates a molecule of water from the carboxamide functional group to afford the corresponding 1H-indole-2-carbonitrile. mdpi.com This two-step, one-pot procedure provides an efficient route to 2-cyanoindoles, which are valuable precursors for more complex heterocyclic systems. mdpi.comnih.gov

Table 2: Conversion of 1H-Indole-2-carboxamide to 1H-Indole-2-carbonitrile

| Starting Material | Reagent | Product | Yield |

| 1H-Indole-2-carboxamide | Phosphorus(V) oxychloride (POCl₃) | 1H-Indole-2-carbonitrile | Good (65-85%) mdpi.com |

In addition to amides, this compound is a valuable reagent for the synthesis of indole esters. Through nucleophilic acyl substitution, the acyl chloride reacts readily with various alcohols to yield the corresponding indole-2-carboxylates. This reaction typically proceeds under mild conditions and provides a high yield of the desired ester product. The choice of alcohol determines the nature of the ester group, allowing for the synthesis of a wide range of indole esters, from simple methyl or ethyl esters to more complex derivatives. smolecule.com These esters are important intermediates in their own right, often used in further functionalization or as final products in various applications. beilstein-journals.orgnih.gov

Role in Cross-Coupling Reaction Methodologies

This compound is an effective substrate in the acyl Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between an acyl chloride and a terminal alkyne. mdpi.com This reaction results in the formation of α,β-alkynyl ketones, also known as ynones. The synthesis of indolyl alkynones via this method has been demonstrated as a viable route to potential pro-apoptotic antitumor agents. mdpi.com

The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), in the presence of a copper(I) co-catalyst, usually copper(I) iodide (CuI). mdpi.com The coupling of indole-2-carbonyl chlorides with various functionalized terminal alkynes, like phenylacetylene (B144264) derivatives, proceeds efficiently under standard Sonogashira conditions, often at room temperature, to furnish the desired indolyl ynones. mdpi.com

Table 3: Acyl Sonogashira Coupling of Indole-2-carbonyl Chloride

| Substrate 1 | Substrate 2 | Catalysts | Product Type |

| This compound | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI | Indolyl α,β-alkynyl ketone |

Application in Suzuki–M iyaura Coupling Reactions

While this compound is not directly used as a coupling partner in Suzuki-Miyaura reactions, it serves as a critical intermediate for synthesizing substrates suitable for such transformations. The carbonyl chloride is typically generated in situ from indole-2-carboxylic acid using reagents like thionyl chloride or oxalyl chloride. chemicalbook.comresearchgate.net This highly reactive intermediate is then converted into more stable derivatives, such as 3-halo-indole-2-carbonitriles, which are amenable to palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com

A key synthetic strategy involves the iodination of the indole C-3 position, followed by Suzuki-Miyaura coupling. For instance, researchers have successfully coupled 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with various arylboronic acids. mdpi.comnih.govnih.gov These reactions, catalyzed by palladium complexes like Pd(PPh₃)₄, effectively create a new carbon-carbon bond at the C-3 position of the indole ring, yielding a diverse range of 3-aryl-1H-indole-2-carbonitriles. mdpi.com The process demonstrates the utility of the indole-2-carbonyl chloride lineage in generating precursors for complex molecular architectures. mdpi.comnih.govnih.gov

| Arylboronic Acid | Catalyst System | Solvent/Base | Product Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 85 | mdpi.comnih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 92 | mdpi.comnih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 90 | mdpi.comnih.gov |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 81 | mdpi.comnih.gov |

Involvement in Stille Coupling Transformations

Similar to its role in Suzuki-Miyaura reactions, this compound is a precursor to substrates used in Stille coupling. This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.org In this context, 3-iodo-indole-2-carbonitrile derivatives, synthesized via the acid chloride intermediate, are valuable substrates. researchgate.netmdpi.com

Research has demonstrated the feasibility of Stille cross-coupling reactions on the 1-benzyl-3-iodo-1H-indole-2-carbonitrile scaffold. mdpi.com Using tributyl(vinyl)stannane as the organotin reagent and Pd(PPh₃)₄ as the catalyst, the vinyl group can be successfully introduced at the C-3 position of the indole ring. mdpi.comnih.gov This transformation proceeds with high efficiency, affording the 3-vinyl-substituted indole-2-carbonitrile in excellent yield. This pathway highlights the indirect but essential role of this compound in preparing functionalized indoles for Stille coupling, thereby expanding the molecular diversity achievable from this building block. mdpi.comnih.gov

Contributions to Heck Reaction Pathways

The Heck reaction, a palladium-catalyzed method for forming a substituted alkene from an unsaturated halide and an alkene, is another area where derivatives of this compound find application. libretexts.org The 3-iodo-indole-2-carbonitriles, prepared from indole-2-carboxylic acid via the carbonyl chloride, serve as effective aryl halide partners in this reaction. researchgate.netmdpi.comnih.gov

Studies have shown that 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives can be coupled with various alkenes, such as styrene (B11656) and butyl acrylate, under Heck conditions. mdpi.comnih.gov These reactions, typically catalyzed by Pd(OAc)₂ in the presence of a base like potassium acetate (B1210297), lead to the formation of 3-alkenyl-indole derivatives in high yields. nih.gov The success of these reactions underscores the importance of this compound as a foundational reagent for accessing precursors needed for advanced C-C bond-forming strategies like the Heck reaction. mdpi.comnih.gov

| Alkene Partner | Catalyst System | Solvent/Base | Product Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / n-Bu₄NCl | DMF/KOAc | 92 | mdpi.comnih.gov |

| Butyl acrylate | Pd(OAc)₂ / n-Bu₄NCl | DMF/KOAc | 90 | mdpi.comnih.gov |

| N-Vinyl-2-pyrrolidinone | Pd(OAc)₂ / n-Bu₄NCl | DMF/KOAc | 85 | mdpi.comnih.gov |

Application in Multicomponent Reactions (MCRs) for Complex Scaffold Construction

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency in building molecular diversity. nih.gov The indole scaffold is a frequent participant in MCRs, typically reacting through its nucleophilic C-3 position. nih.govresearchgate.net While direct participation of this compound in a one-pot, multi-reactant assembly is not extensively documented, its precursor, indole-2-carboxylic acid, and related derivatives are utilized in sequential MCR-like processes.

For example, a one-pot reaction involving indole, oxalyl chloride, and various nucleophiles has been reported for the synthesis of indole-3-glyoxyl derivatives. nih.gov This highlights the potential for acyl chlorides attached to the indole core to act as reactive components in complex transformations. More directly, this compound is used to synthesize indole-2-carboxamides, which can then be incorporated as building blocks in further synthetic steps to construct larger, more complex heterocyclic systems. eurjchem.com The electrophilic nature of the carbonyl chloride group allows for rapid amide bond formation, creating a key linkage that can be part of a broader strategy for assembling complex molecular frameworks. researchgate.net

Strategic Importance as a Research Tool in Chemical Biology

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, appearing in numerous natural products and pharmaceuticals. beilstein-journals.org this compound serves as a strategically important research tool by providing a direct route to a wide array of indole-2-carboxamide and ester derivatives. These derivatives are frequently synthesized for screening in drug discovery programs and for the development of chemical probes to investigate biological systems.

The conversion of indole-2-carboxylic acid to this compound is a common first step in the synthesis of libraries of bioactive compounds. mdpi.com For example, indole-2-carboxamides have been investigated for their potential as anticancer agents. mdpi.com The carbonyl chloride allows for the facile coupling with a diverse range of amines, enabling the systematic exploration of structure-activity relationships (SAR). This modular approach is crucial for optimizing the biological activity of a lead compound. The resulting amide derivatives have been explored for various therapeutic targets, including their use as antiproliferative agents, demonstrating the value of the parent acid chloride as a key intermediate in the generation of new chemical entities for biological research. mdpi.com

Exploration in the Preparation of Functional Materials and Polymers

The unique electronic and structural properties of the indole ring have led to its incorporation into functional materials, including polymers and organic electronics. beilstein-journals.org While the direct polymerization of this compound is not a common strategy, its role as a versatile chemical handle allows for the introduction of the indole-2-carbonyl moiety into monomeric units prior to polymerization.

For instance, this compound can be reacted with monomers containing nucleophilic groups (e.g., hydroxyl or amino groups) to form ester or amide linkages. This process effectively grafts the indole unit onto a polymerizable scaffold. The resulting indole-functionalized monomers can then be used to prepare polymers with tailored properties. The indole group can impart specific characteristics to the material, such as fluorescence, charge-transport capabilities, or the ability to participate in specific intermolecular interactions like hydrogen bonding. Indole derivatives have also been explored in the context of macrocyclic structures, which are foundational for developing advanced functional materials for molecular recognition and separation. mdpi.com

Integration into Carbonylative Synthesis Strategies for Indoles

Carbonylative reactions, which introduce a carbonyl group (CO) into an organic molecule, are a powerful tool in modern synthesis. beilstein-journals.orgnih.gov These strategies are widely used for the synthesis and functionalization of indoles. beilstein-journals.orgdoaj.org While this compound already contains a carbonyl group, its chemistry is integrated within the broader scope of carbonylative synthesis in several ways.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1H-indole-2-carbonyl chloride, both ¹H and ¹³C NMR are essential for a complete structural assignment. Although comprehensive experimental spectra are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known electronic environment of the indole (B1671886) ring system and the influence of the electron-withdrawing acyl chloride group.

In ¹H NMR spectroscopy of this compound, distinct signals are anticipated for the proton on the indole nitrogen (N-H), the proton at the 3-position of the pyrrole (B145914) ring (H3), and the four protons on the benzene (B151609) ring (H4, H5, H6, H7). The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The H3 proton should appear as a singlet in the aromatic region, deshielded by the adjacent carbonyl group. The protons of the benzene ring (H4-H7) will present as a complex pattern of multiplets between δ 7.0 and δ 8.0 ppm, characteristic of a substituted benzene system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | >10.0 | Broad Singlet |

| H7 | 7.8 - 7.9 | Doublet |

| H4 | 7.6 - 7.7 | Doublet |

| H5 | 7.3 - 7.4 | Triplet |

| H6 | 7.2 - 7.3 | Triplet |

Note: Predicted values are based on standard indole chemical shifts and substituent effects. Actual experimental values may vary depending on solvent and concentration.

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule. Nine distinct signals are expected for this compound. The most downfield signal corresponds to the carbonyl carbon (C=O) of the acyl chloride group, typically appearing in the δ 160-170 ppm range. The remaining eight carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The chemical shifts are influenced by the nitrogen heteroatom and the carbonyl substituent, allowing for the assignment of each carbon within the bicyclic system.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 165 |

| C7a | 137 - 138 |

| C3a | 128 - 129 |

| C2 | 127 - 128 |

| C6 | 125 - 126 |

| C4 | 122 - 123 |

| C5 | 121 - 122 |

| C7 | 112 - 113 |

Note: Predicted values are based on known indole derivatives and substituent effects. Quaternary carbons (C2, C3a, C7a) are typically weaker in intensity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by several characteristic absorption bands. A sharp, medium-intensity band is expected in the 3400–3300 cm⁻¹ region, corresponding to the N-H stretching vibration of the indole ring. The most diagnostic peak is a very strong and sharp absorption at a high wavenumber, typically around 1770 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic acyl chloride. This high frequency is due to the electron-withdrawing effect of the chlorine atom. Additional bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Acyl Chloride C=O | Stretch | ~1770 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₆ClNO), the theoretical monoisotopic mass of the molecular ion ([M]⁺•) can be calculated with high precision. The presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak ([M+2]⁺•) at two mass units higher, having an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a definitive indicator of a monochlorinated compound.

Table 4: HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated m/z | Isotope |

|---|---|---|

| [C₉H₆³⁵ClNO]⁺• | 179.01379 | ³⁵Cl |

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For this compound, the mass spectrum is expected to show a prominent molecular ion peak at m/z 179 (and the M+2 peak at m/z 181). A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion. This [M-Cl]⁺ fragment, the indole-2-carbonyl cation, is anticipated to be a major peak, possibly the base peak, in the spectrum at m/z 144. Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion, yielding a fragment at m/z 116.

Table 5: Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 179/181 | [C₉H₆ClNO]⁺• (Molecular Ion) | - |

| 144 | [C₉H₆NO]⁺ (Acylium ion) | •Cl |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile compounds. For derivatives of the indole nucleus, GC-MS is instrumental in separating components of a mixture and providing detailed mass spectral data for structural elucidation. mdpi.comresearchgate.net The process involves introducing the analyte into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. phcog.com

Following separation, the eluted compounds are directly introduced into a mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns. These fragmentation patterns, which constitute the mass spectrum, serve as a molecular fingerprint. By comparing the obtained mass spectrum with established spectral libraries, such as those from NIST or Wiley, the identity of the compound can be confirmed with a high degree of confidence. mdpi.com The technique is highly sensitive, allowing for the detection and identification of trace impurities. mdpi.com While specific GC-MS studies on this compound are not extensively detailed in the literature, the methodology is routinely applied to characterize related indole derivatives, confirming their structure and identifying any regioisomers or byproducts from synthesis. researchgate.net

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Typically a nonpolar or medium-polarity column (e.g., HP-5MS). phcog.com | Ensures effective separation from starting materials and byproducts. |

| Ionization Method | Electron Ionization (EI) is common for generating reproducible mass spectra. researchgate.net | Produces a characteristic fragmentation pattern for structural confirmation. |

| Data Analysis | Comparison of the resulting mass spectrum with library data. mdpi.com | Allows for unambiguous identification of the compound and potential impurities. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which are essential for a complete structural characterization of molecules like this compound. nih.govresearchgate.net The process requires the growth of a suitable single crystal, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

Confirmation of Molecular Geometry and Conformation

For indole derivatives, X-ray crystallography confirms the planarity of the bicyclic indole ring system. mdpi.com Studies on related compounds, such as 5-chloro-1H-indole-3-carboxylic acid, reveal that the non-hydrogen atoms of the indole core are approximately coplanar. researchgate.net This technique would similarly confirm the geometry of the this compound molecule, including the orientation of the carbonyl chloride group relative to the indole ring. The resulting structural data, including precise bond lengths and angles, are crucial for understanding the molecule's reactivity and interactions. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography is unparalleled in its ability to elucidate the complex network of intermolecular interactions that govern the packing of molecules in the solid state. For indole-containing compounds, hydrogen bonding is a predominant interaction. The N-H group of the indole ring frequently acts as a hydrogen bond donor. nih.govmdpi.com In the crystal structures of related indole carboxylic acids, molecules are often observed to form dimers through strong O-H···O hydrogen bonds. researchgate.netmdpi.com These dimers can then be further linked by N-H···O hydrogen bonds, creating extensive supramolecular architectures. researchgate.netnih.gov Additionally, weaker interactions such as π–π stacking between the aromatic indole rings and C-H···π interactions play a significant role in stabilizing the crystal lattice. nih.gov Analysis of these interactions is critical for understanding the physical properties of the solid material.

| Interaction Type | Description | Example from Indole Derivatives |

| N-H···O Hydrogen Bonding | The indole N-H group donates a proton to an oxygen acceptor. | Links molecules or dimers into chains or sheets. researchgate.netnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distances of approximately 3.7 Å are observed. researchgate.netnih.gov |

| C-H···π Interactions | A C-H bond interacts with the electron cloud of a π system. | Contributes to the overall stability of the crystal packing. nih.gov |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of synthetic compounds, as well as for the assessment of their purity.

Column Chromatography

Column chromatography, particularly flash column chromatography, is a standard and widely used technique for the purification of organic compounds on a preparative scale. rsc.orgmdpi.com The method involves separating a mixture based on the differential adsorption of its components to a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase (eluent) is passed through it. youtube.comorgsyn.org For the purification of indole derivatives, mixtures of nonpolar and polar solvents, such as ethyl acetate (B1210297) and pentane (B18724) or ethyl acetate and dichloromethane (B109758), are frequently employed as the eluent. rsc.orgmdpi.com The polarity of the eluent is optimized to achieve effective separation of the target compound from unreacted starting materials, reagents, and byproducts. The progress of the separation is typically monitored by thin-layer chromatography (TLC). rsc.org

| Parameter | Typical Conditions for Indole Derivatives |

| Stationary Phase | Silica gel (0.04–0.063 mm). mdpi.com |

| Mobile Phase (Eluent) | Gradient of ethyl acetate in pentane (e.g., 10:90 to 20:80). rsc.org |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. mdpi.com |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the separation, identification, and quantification of compounds. It is particularly valuable for assessing the purity of a synthesized compound. The principle is similar to column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in superior separation efficiency. rsc.org

For a compound like this compound, which contains a chromophoric indole ring system, UV detection is the most appropriate method. The indole ring absorbs strongly in the ultraviolet region of the electromagnetic spectrum. By monitoring the absorbance of the eluate at a specific wavelength as it exits the column, the presence and concentration of the compound can be determined. A pure sample will ideally show a single, sharp, and symmetrical peak in the resulting chromatogram. The presence of additional peaks would indicate impurities. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common mode for analyzing such aromatic compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of chemical reactions, such as the synthesis of this compound from 1H-indole-2-carboxylic acid. researchgate.net This method allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. libretexts.org

In the context of synthesizing this compound, TLC is typically performed on silica gel plates (e.g., silica gel 60 F254). mdpi.com The process involves applying small spots of the starting material (1H-indole-2-carboxylic acid), the reaction mixture at various time intervals, and a "co-spot" containing both the starting material and the reaction mixture onto a baseline drawn on the TLC plate. libretexts.orgrochester.edu

The plate is then placed in a sealed chamber containing an appropriate solvent system, known as the eluent. For indole derivatives, mixtures of ethyl acetate and petroleum ether are commonly used. mdpi.com The eluent moves up the plate by capillary action, and the components of the spotted mixtures separate based on their differential adsorption to the stationary silica gel phase and solubility in the mobile eluent phase. youtube.com

The progress of the reaction is observed by comparing the spots. youtube.com The starting material, 1H-indole-2-carboxylic acid, will have a specific retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. As the reaction proceeds to form the more reactive and typically less polar this compound, the spot corresponding to the starting material will diminish in intensity, and a new spot corresponding to the product will appear, usually with a different Rf value. libretexts.org

Visualization of the spots is commonly achieved under UV light (at 254 nm), as indole derivatives are often UV-active. mdpi.commdpi.com Additionally, staining agents like potassium permanganate (B83412) (KMnO4) can be used for visualization, which react to produce colored spots. mdpi.com The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane. libretexts.org

Interactive Table: Example of TLC Monitoring for Synthesis of this compound Below is a representative data table illustrating how TLC results would be interpreted. Rf values are hypothetical for illustrative purposes.

| Lane | Sample Spotted | Observation | Interpretation |

| 1 | 1H-indole-2-carboxylic acid (Starting Material) | Single spot at Rf = 0.4 | Reference for starting material. |

| 2 | Reaction Mixture (t = 0 hr) | Single spot at Rf = 0.4 | Reaction has not yet started. |

| 3 | Reaction Mixture (t = 1 hr) | Two spots: a prominent spot at Rf = 0.4 and a faint spot at Rf = 0.7 | Reaction is in progress; starting material is being consumed and product is forming. |

| 4 | Reaction Mixture (t = 2 hr) | Two spots: a faint spot at Rf = 0.4 and a prominent spot at Rf = 0.7 | Reaction is nearing completion. |

| 5 | Reaction Mixture (t = 3 hr) | Single spot at Rf = 0.7 | Reaction is complete; starting material has been fully converted to product (this compound). |

| 6 | Co-spot (Starting Material + Final Mixture) | Two distinct spots at Rf = 0.4 and Rf = 0.7 | Confirms the identity of the starting material and product spots by direct comparison in the same lane. rochester.edu |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) in a sample. nmrmbc.comlibretexts.org For this compound, this method provides definitive verification of its elemental composition, thereby confirming the compound's empirical formula (C9H6ClNO). colorado.edu

The technique most commonly involves combustion analysis. A precisely weighed sample of the purified compound is burned in a stream of pure oxygen at high temperatures. nmrmbc.com This combustion process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas or its oxides, which are subsequently reduced to N2. The chlorine is converted into hydrogen chloride (HCl). The amounts of these combustion products are then accurately measured by various detection methods, such as infrared spectroscopy or thermal conductivity. nmrmbc.com

The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within a margin of ±0.4%, is considered a strong confirmation of the sample's purity and elemental composition.

Interactive Table: Elemental Composition of this compound The following table presents the theoretical elemental composition of this compound based on its molecular formula, C9H6ClNO, and a molar mass of 179.60 g/mol. nih.govguidechem.com

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.19 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.37 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.74 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.80 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.91 |

| Total | 179.606 | 100.00 |

Note: Experimental values from a purified sample are expected to closely match these theoretical percentages.

Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1H-indole-2-carbonyl chloride. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure is characterized by significant π-electron delocalization across the bicyclic indole (B1671886) ring system. smolecule.com The attachment of the electron-withdrawing carbonyl chloride group at the C2 position introduces substantial polarization. DFT calculations can generate electron density maps that visualize this distribution, showing a high concentration of electron density within the aromatic framework and a notable polarization towards the carbonyl chloride substituent. smolecule.com

A range of electronic properties can be calculated to predict the molecule's chemical behavior. These parameters, derived from the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for forecasting reactivity. For instance, studies on the parent indole scaffold using DFT at the B3LYP/6-311+G** level of theory have been used to calculate such properties. researchgate.net A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net Other descriptors like chemical hardness and electrophilicity help quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively. researchgate.net

Table 1: Key Electronic Properties Predicted by Quantum Chemical Calculations This table is illustrative and based on typical parameters derived from DFT calculations for indole-like structures.

| Calculated Property | Significance for Reactivity Prediction |

| HOMO Energy | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | A small gap is associated with high polarizability and chemical reactivity. researchgate.net |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution; harder molecules are generally less reactive. researchgate.net |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to act as an electrophile. researchgate.net |

| Natural Bond Orbital (NBO) Charges | Provides atomic charges, revealing electrophilic (positive) and nucleophilic (negative) sites within the molecule. |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.